5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is a chemical compound notable for its unique structure and potential applications in various scientific fields. It is classified as an isoxazole derivative, which incorporates a pyrazole moiety, contributing to its distinct chemical properties.
The synthesis of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid typically involves multi-step reactions. A common synthetic route includes the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability, applying robust catalysts and optimized conditions to ensure consistent yields.
The molecular structure of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid features:
The compound's structural formula can be represented as follows:
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride, depending on the desired transformation.
The mechanism of action for 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with enzymes or receptors. The structural stability provided by the isoxazole and pyrazole rings facilitates binding to target proteins, modulating their activity .
The physical properties of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid include:
Chemical properties include:
Relevant data points:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.184 g/mol |
CAS Number | 1006951-15-0 |
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid has several notable applications:
This compound's unique combination of structural elements makes it valuable for ongoing research in various scientific disciplines.
The compound belongs to the bis-azole class, featuring a 5-methylisoxazole core linked via a methylene bridge to a 3-nitropyrazole unit. Its systematic IUPAC name reflects the isoxazole ring as the parent system, with the pyrazole substituent at the 4-position. The carboxylic acid at C3 of the isoxazole ring enhances hydrogen-bonding capacity, while the nitro group on the pyrazole (positioned at N1) contributes to electron-deficient properties suitable for π-stacking interactions.
Table 1: Molecular Properties of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 1006951-15-0 | [3] [8] |
Molecular Formula | C₉H₈N₄O₅ | [3] [8] |
Molecular Weight | 252.18 g/mol | [3] |
SMILES Notation | O=C(C₁=NOC(C)=C₁CN₂N=C(N⁺=O)C=C₂)O | [9] |
Topological Polar Surface Area (TPSA) | 113.29 Ų | [5] |
Hybridization of azole rings leverages complementary electronic profiles: the isoxazole acts as a bioisostere for carboxylate groups, while the nitropyrazole serves as a polar pharmacophore. This architecture enables precise three-dimensional orientation for target binding, as evidenced by computational docking studies revealing interactions with kinase domains [2] [4].
The compound emerged from targeted derivatization efforts around 2010–2012, aiming to overcome stability and synthetic yield limitations in earlier STAT3 inhibitors like LLL-12 (reported yield: ≤2.5%). Key innovations included:
Table 2: Key Analogs and Derivatives
Analog Structure | Key Modification | Research Application |
---|---|---|
Methyl ester (CAS: 1011350-32-5) | Carboxylic acid → Methyl ester | Prodrug synthesis intermediate |
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | Methyl at pyrazole C5 | Enhanced lipophilicity (LogP +0.3) |
4-[(4-Nitro-1H-pyrazol-1-yl)methyl] variant | Nitro group at pyrazole C4 | Isomeric comparison in SAR |
This compound exhibits targeted activity against oncogenic transcription factors, distinguishing it from conventional cytotoxic agents:
Current research focuses on bioisosteric replacement of the nitro group and linker optimization to mitigate metabolic reduction liabilities while preserving STAT3 affinity. Its progression exemplifies rational hybrid heterocycle design in overcoming limitations of earlier therapeutic candidates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: